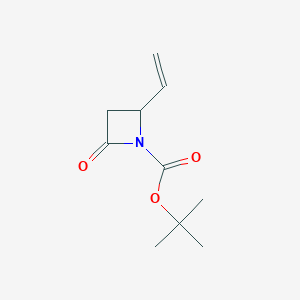

Tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

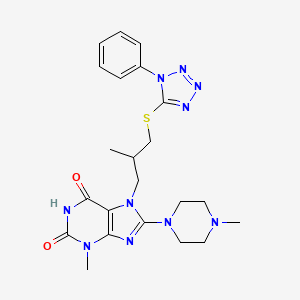

Tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate is a chemical compound with the molecular formula C8H13NO3 . It is a derivative of N-Boc piperazine, which serves as a useful building block or intermediate in the synthesis of several novel organic compounds .

Synthesis Analysis

The synthesis of this compound and its derivatives involves the reaction of N-Boc piperazine with various reagents. For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, and a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, were synthesized and characterized by FT-IR, 1 H & 13 C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis

The molecular structure of this compound and its derivatives were confirmed by single crystal X-ray diffraction analysis . The molecule of the ester derivative is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis

This compound and its derivatives serve as useful intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical and Chemical Properties Analysis

This compound has a molecular weight of 171.2 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Synthesis of β-Lactams and Antibacterial Activity

One of the significant applications involves the synthesis of β-lactams, a class of antibiotics. For instance, a study by Tombor et al. (1995) developed general methods for synthesizing 7-amino-2-iso-oxacephem-4-carboxylic acid esters, which exhibit antibacterial activity against Gram-positive microorganisms. The synthesis involves the intermolecular carbene insertion to create tert-butyl 2-(2-oxoazetidin-1-yl)acetoacetates, whose ring closure leads to tert-butyl 2-iso-oxa-cephem-4-carboxylates. These compounds, after removing the O-protecting tert-butyl group, become potent antibacterial agents (Tombor, Greff, Nyitrai, & Kajtár-Peredy, 1995).

Enzymatic Studies and Drug Metabolism

Research by Yoo et al. (2008) on the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor demonstrates the role of tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate derivatives in enzymatic studies and drug metabolism. The study focuses on the C-demethylation in rat liver microsomes, highlighting the compound's utility in understanding metabolic pathways (Yoo, Chung, Lee, Lee, Kang, & Kim, 2008).

Organic Synthesis and Chiral Auxiliaries

Furthermore, the compound finds application as a chiral auxiliary in organic synthesis. A study by Studer, Hintermann, & Seebach (1995) details the synthesis of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which is used as a chiral auxiliary in dipeptide synthesis. This demonstrates the compound's versatility in synthesizing enantiomerically pure substances, essential for pharmaceutical applications (Studer, Hintermann, & Seebach, 1995).

Kinetic Resolution and Esterification Reactions

In kinetic resolution processes, the compound plays a crucial role. Ishihara et al. (2008) accomplished the catalytic kinetic resolution of racemic carboxylic acids through an enantioselective esterification reaction. This process utilized tert-butyl alcohol and demonstrated high asymmetric induction, showcasing the compound's utility in producing chiral molecules (Ishihara, Kosugi, Umemura, & Sakakura, 2008).

Direcciones Futuras

The future directions for research on tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate and its derivatives could involve exploring their potential applications in drug discovery, given their wide spectrum of biological activities . Further studies could also focus on understanding their mechanism of action and optimizing their synthesis process.

Mecanismo De Acción

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unclear .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information about how environmental factors affect “tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate” is currently unavailable .

Propiedades

IUPAC Name |

tert-butyl 2-ethenyl-4-oxoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-5-7-6-8(12)11(7)9(13)14-10(2,3)4/h5,7H,1,6H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXIODQKXXJTHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC1=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2816491.png)

![1,1-difluoro-N-(thiophen-2-yl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2816495.png)

![[4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2816496.png)

![2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2816503.png)

![(2E)-3-[2-Bromo-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid](/img/structure/B2816506.png)

![(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2816507.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2816509.png)

![3-methyl-4-(2-nitrophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2816510.png)

![Tert-butyl N-[[(1S,4S,5S)-5-amino-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]carbamate](/img/structure/B2816511.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2816512.png)